molecular formula C9H16ClNO4S B592224 tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 935845-20-8

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B592224
CAS No.: 935845-20-8
M. Wt: 269.74
InChI Key: NTBNFZSSXSSJBA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C9H16ClNO4S and a molecular weight of 269.75 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Chemistry: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives .

Biology and Medicine: : In biological research, this compound is used to modify peptides and proteins. It is also explored for its potential use in drug development due to its ability to form stable sulfonamide bonds .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate
  • tert-Butyl 3-(chlorosulfonyl)ethylpyrrolidine-1-carboxylate

Comparison: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity compared to its analogs. The presence of the chlorosulfonyl group in different positions or with different substituents can significantly alter the reactivity and applications of these compounds .

Biological Activity

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆ClNO₄S
  • Molecular Weight : 303.77 g/mol
  • Physical State : Typically stored as an oil at -10°C.

The compound features a chlorosulfonyl group, which is known for its high reactivity, allowing it to interact with various biological molecules. The tert-butyl ester group provides steric hindrance that influences the compound's reactivity and selectivity towards biological targets.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This can lead to:

  • Enzyme Inhibition : The chlorosulfonyl moiety can inhibit enzyme activity by modifying active sites, which is crucial for understanding enzyme mechanisms and developing inhibitors.
  • Protein Modulation : The compound's reactivity allows it to alter protein functions, potentially impacting various biological pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description
Enzyme Inhibition Inhibits specific enzymes through covalent modification.
Anticancer Potential Demonstrated activity against cancer cell lines, particularly through PARP inhibition assays.
Mechanistic Studies Used as a probe in studies investigating enzyme mechanisms and pathways involving sulfonylation.

Case Studies and Research Findings

  • Anticancer Activity :
    • Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values around 4 nM against PARP-1 and PARP-2, suggesting potent inhibition comparable to established drugs like veliparib .
  • Mechanistic Insights :
    • Studies utilizing mass spectrometry and NMR spectroscopy have elucidated binding affinities and interaction sites of the compound with various enzymes, enhancing our understanding of its mechanism of action.
  • Synthetic Applications :
    • The compound serves as a versatile intermediate in organic synthesis, aiding in the development of more complex molecules for therapeutic applications .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable tool in several areas:

  • Drug Development : Its ability to inhibit enzymes makes it a candidate for developing new therapeutics targeting diseases characterized by enzyme dysregulation.
  • Research Tool : Utilized in biochemical assays to study enzyme mechanisms and cellular pathways involving sulfonylation processes.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNFZSSXSSJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732394
Record name tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935845-20-8
Record name tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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